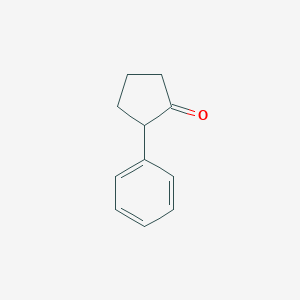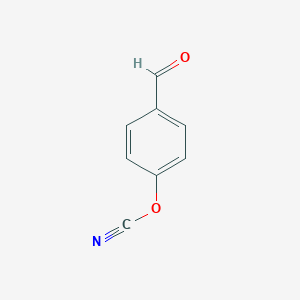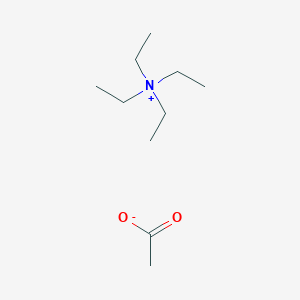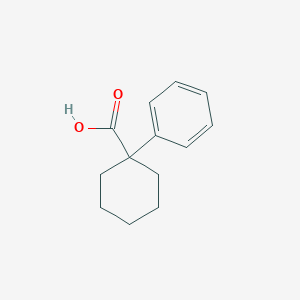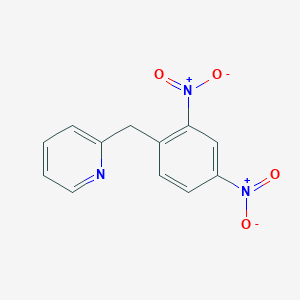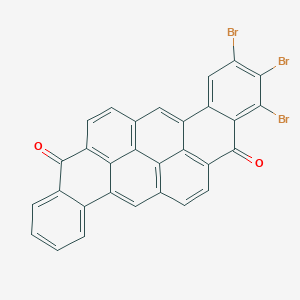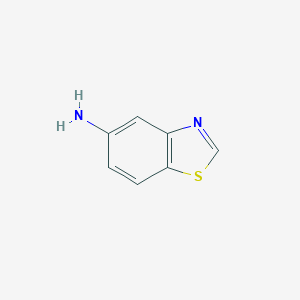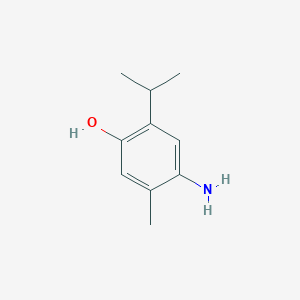![molecular formula C9H19O3P B072647 1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane CAS No. 1473-63-8](/img/structure/B72647.png)
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane, commonly known as PPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PPO is a phosphorus-containing compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PPO has been extensively studied for its potential applications in the field of scientific research. One of the primary applications of PPO is in the synthesis of phosphorus-containing polymers, which have a wide range of industrial applications. PPO has also been used in the synthesis of phosphorus-containing surfactants, which have potential applications in the field of biomedicine. Additionally, PPO has been studied for its potential use as a flame retardant, due to its ability to inhibit the combustion of polymers.
Wirkmechanismus
The mechanism of action of PPO is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. PPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition can lead to a range of physiological effects, including muscle weakness and respiratory failure.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of PPO are complex and varied. PPO has been shown to have a range of effects on the body, including the inhibition of acetylcholinesterase, the induction of oxidative stress, and the activation of certain signaling pathways. These effects can lead to a range of physiological responses, including muscle weakness, respiratory failure, and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
PPO has several advantages for use in lab experiments, including its high purity and stability. However, PPO also has several limitations, including its toxicity and potential for environmental contamination. Researchers must take careful precautions when handling PPO to ensure the safety of both themselves and the environment.
Zukünftige Richtungen
There are several potential future directions for research on PPO. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers are interested in exploring the potential applications of PPO in the field of biomedicine, particularly in the development of new drugs and therapies. Finally, there is a need for further research on the mechanism of action of PPO, which will help to inform future studies on its potential applications.
Synthesemethoden
PPO can be synthesized through various methods, including the reaction of propylene oxide with phosphorus trichloride, followed by the reaction of the resulting compound with allyl alcohol. Another method involves the reaction of propylene oxide with phosphorus oxychloride, followed by the reaction of the resulting compound with allyl alcohol. The synthesis of PPO is a complex process that requires careful manipulation of the reaction conditions to obtain a high yield of the desired compound.
Eigenschaften
CAS-Nummer |
1473-63-8 |
|---|---|
Produktname |
1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane |
Molekularformel |
C9H19O3P |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
1-[prop-2-enyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h6H,3-5,7-9H2,1-2H3 |
InChI-Schlüssel |
OOXBRJQYWGFNJB-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(CC=C)OCCC |
Kanonische SMILES |
CCCOP(=O)(CC=C)OCCC |
Synonyme |
Allylphosphonic acid dipropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



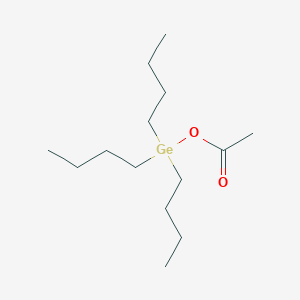
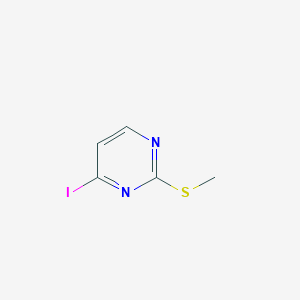
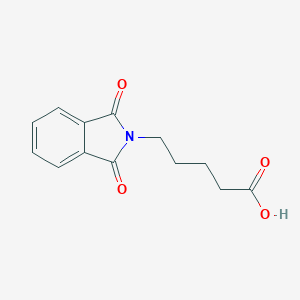

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
